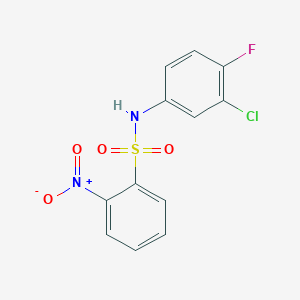
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide, also known as CFNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFNS belongs to the class of sulfonamide compounds that are widely used as antibacterial and antifungal agents. In recent years, CFNS has been extensively studied for its potential use in cancer treatment due to its unique properties.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide exerts its anticancer effects by inhibiting the activity of enzymes called carbonic anhydrases. Carbonic anhydrases play a crucial role in the growth and survival of cancer cells. By inhibiting their activity, N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has been shown to have a low toxicity profile and does not cause significant side effects in experimental animals. It has also been shown to have a good pharmacokinetic profile, meaning that it is readily absorbed, distributed, and eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is readily available. However, N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide is a relatively new compound, and its potential toxicity and side effects are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the compound. Another area of research could focus on developing new analogs of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide with improved efficacy and lower toxicity. Additionally, further research could be conducted to better understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide and its potential applications in the treatment of other diseases.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide can be synthesized by the reaction of 3-chloro-4-fluoroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide as a yellow crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has also been studied for its potential use in the treatment of other diseases such as inflammation and bacterial infections.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-9-7-8(5-6-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHVHGSTKKCAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
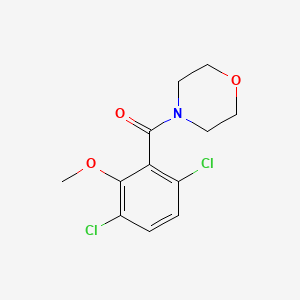
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
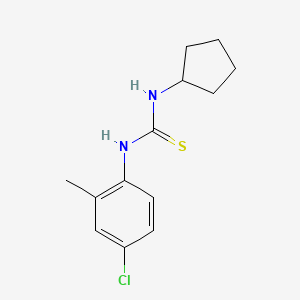
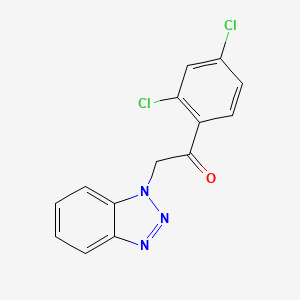

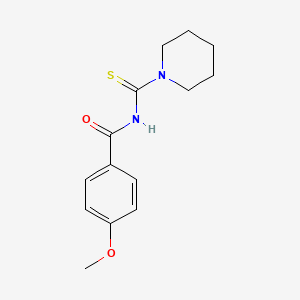


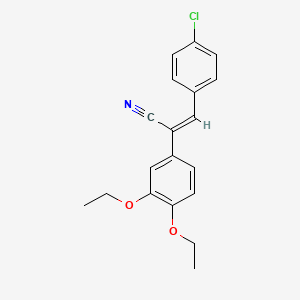
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)